Eltrombopag ethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

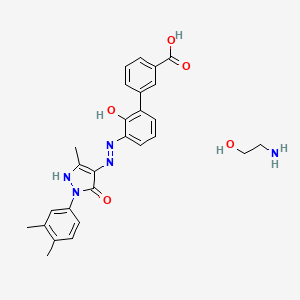

Eltrombopag ethanolamine is a pharmaceutical compound used primarily as a thrombopoietin receptor agonist. It is designed to stimulate the production of platelets in the bone marrow, making it a valuable treatment for conditions such as chronic immune thrombocytopenia, severe aplastic anemia, and thrombocytopenia associated with chronic hepatitis C .

Preparation Methods

The preparation of eltrombopag ethanolamine involves several synthetic routes and reaction conditions. One common method includes treating a reaction mixture containing eltrombopag with a base to form the ethanolamine salt . Another improved process involves the purification of eltrombopag olamine intermediates and their conversion to this compound . Industrial production methods often involve the use of ethanolamine and other reagents to achieve the desired purity and yield .

Chemical Reactions Analysis

Eltrombopag ethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Therapeutic Use in Thrombocytopenia

Chronic Immune Thrombocytopenia (ITP)

Eltrombopag ethanolamine is primarily indicated for patients with chronic immune thrombocytopenia who have had insufficient responses to other treatments, such as corticosteroids or splenectomy. Clinical trials demonstrate its efficacy in increasing platelet counts and reducing bleeding risks. In a phase III study, 59% of patients treated with eltrombopag achieved a platelet count of ≥50 × 10^3/µl compared to only 16% in the placebo group .

Acute Myeloid Leukemia (AML)

Recent studies indicate that eltrombopag may also be beneficial in patients with acute myeloid leukemia, particularly those undergoing chemotherapy. Its ability to stimulate platelet production can help manage chemotherapy-induced thrombocytopenia, thereby allowing for uninterrupted treatment regimens .

Infectious Disease Applications

Mycobacterium Tuberculosis Infections

Recent patent applications highlight the potential of this compound as a therapeutic agent against Mycobacterium tuberculosis. Research indicates that it acts as a small molecule inhibitor of leucine aminopeptidase in Mycobacterium tuberculosis, showing significant inhibitory activity against Mycobacterium smegmatis, a model organism for studying tuberculosis . This suggests that eltrombopag could be developed into a novel treatment for tuberculosis, addressing an urgent global health issue.

Pharmacokinetics and Mechanism of Action

This compound exhibits excellent oral bioavailability, with peak plasma concentrations occurring 2-6 hours post-administration. It is metabolized primarily in the liver via cytochrome P450 enzymes and has a half-life ranging from 21 to 32 hours . The compound operates by activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for megakaryocyte proliferation and platelet production.

Case Studies and Clinical Trials

Long-term Efficacy and Safety

A comprehensive review of clinical trials involving eltrombopag has shown that long-term treatment is generally safe and well-tolerated. In one study involving over 100 patients treated for ITP, adverse events were comparable between the eltrombopag and placebo groups, with nausea being the most common side effect . Importantly, no significant thromboembolic events were reported in these trials.

| Study | Population | Treatment Duration | Efficacy Rate | Adverse Events |

|---|---|---|---|---|

| Phase III ITP Trial | 100 patients | Up to 6 weeks | 59% response rate | Nausea (common), no significant thromboembolic events |

| AML Study | Varies | Chemotherapy duration | Improved platelet counts | Similar adverse events to placebo |

Mechanism of Action

Eltrombopag ethanolamine exerts its effects by interacting with the transmembrane domain of the human thrombopoietin receptor . This interaction stimulates the phosphorylation of STAT and JAK proteins, leading to increased platelet production . Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway . This unique mechanism of action makes it a valuable therapeutic agent for treating thrombocytopenia and related conditions .

Comparison with Similar Compounds

Eltrombopag ethanolamine can be compared with other thrombopoietin receptor agonists such as romiplostim and hetrombopag . While romiplostim is a peptide-based agonist, this compound is a small-molecule agonist . Hetrombopag, another small-molecule agonist, has shown similar efficacy to this compound but may offer advantages in terms of hepatic safety . These comparisons highlight the uniqueness of this compound in terms of its molecular structure, mechanism of action, and therapeutic applications .

Properties

Molecular Formula |

C27H29N5O5 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

InChI |

InChI=1S/C25H22N4O4.C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);4H,1-3H2 |

InChI Key |

FMLGTJWOWQEDOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.